molecular formula C14H18O3 B3135964 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin CAS No. 40662-76-8

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin

Cat. No. B3135964
Key on ui cas rn: 40662-76-8
M. Wt: 234.29 g/mol
InChI Key: NWBXBARTRIEVKH-UHFFFAOYSA-N
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Patent
US09273343B2

Procedure details

A mixture of 2,3,5-trimethyl hydroquinone (10 g, 0.0657 mol) and methyl 1,1-dimethylacrylate (7.5 g, 0.0657) in 50 ml of methanesulfonic acid was heated to 70° C. for 2 hours. Upon cooling to room temperature, the mixture was poured into 100 ml of ice-cold water. The resulting mixture was extracted three times with ethyl acetate, and the combined organic layers were washed with water and dried over sodium sulfate. After removal of the majority of ethyl acetate, the mixture was cooled −20° C. The pale white solid was collected by filtration, washed with cold ethyl acetate and dried under vacuum oven. The yield was 75%. 1H NMR (300 MHz, CD2Cl2) δ ppm: 4.69 (s, 1H, OH), 2.59 (s, 2H, CH2), 2.53 (s, 3H, CH3), 2.35 (s, 3H, CH3), 2.20 (s, 3H, CH3), 1.57 (s, 3H, CH3), 1.44 (s, 3H, CH3); MS (m/e): 235 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl 1,1-dimethylacrylate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[C:6]([CH3:11])=[CH:5][C:3]=1[OH:4]>CS(O)(=O)=O>[OH:10][C:7]1[C:6]([CH3:11])=[C:5]2[C:3](=[C:2]([CH3:1])[C:8]=1[CH3:9])[O:4][C:3](=[O:4])[CH2:2][C:8]2([CH3:9])[CH3:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(O)C=C(C(=C1C)O)C
Name
methyl 1,1-dimethylacrylate
Quantity
7.5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the majority of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled −20° C
FILTRATION
Type
FILTRATION
Details
The pale white solid was collected by filtration
WASH
Type
WASH
Details
washed with cold ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under vacuum oven

Outcomes

Product
Name
Type
Smiles
OC=1C(=C2C(CC(OC2=C(C1C)C)=O)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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